molecular formula C18H24N2O8S B12664708 Bis(3-phenyl-L-alanine) sulphate CAS No. 79679-86-0

Bis(3-phenyl-L-alanine) sulphate

Cat. No.: B12664708
CAS No.: 79679-86-0
M. Wt: 428.5 g/mol
InChI Key: HMAAOTWUEFTWQD-QXGOIDDHSA-N
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Description

Bis(3-phenyl-L-alanine) sulphate: is a compound that consists of two molecules of 3-phenyl-L-alanine, an amino acid derivative, linked by a sulphate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-phenyl-L-alanine) sulphate typically involves the reaction of 3-phenyl-L-alanine with sulphuric acid. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the sulphate linkage. The process may involve the use of solvents such as water or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis(3-phenyl-L-alanine) sulphate can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amines.

    Substitution: The sulphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: Bis(3-phenyl-L-alanine) sulphate is used as a chiral building block in organic synthesis. It can be employed in the synthesis of complex molecules with specific stereochemistry.

Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems.

Medicine: The compound has potential applications in drug development, particularly in designing molecules that can interact with specific biological targets. It may also be used in the formulation of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.

Mechanism of Action

The mechanism of action of bis(3-phenyl-L-alanine) sulphate involves its interaction with molecular targets such as enzymes and receptors. The phenylalanine moieties can bind to active sites of enzymes, modulating their activity. The sulphate group may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.

Comparison with Similar Compounds

    3-Phenyl-L-alanine: A single molecule of the amino acid derivative.

    Bis(2-phenyl-L-alanine) sulphate: A similar compound with a different substitution pattern.

    Bis(4-phenyl-L-alanine) sulphate: Another variant with a different position of the phenyl group.

Uniqueness: Bis(3-phenyl-L-alanine) sulphate is unique due to its specific substitution pattern and the presence of the sulphate linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

79679-86-0

Molecular Formula

C18H24N2O8S

Molecular Weight

428.5 g/mol

IUPAC Name

(2S)-2-amino-3-phenylpropanoic acid;sulfuric acid

InChI

InChI=1S/2C9H11NO2.H2O4S/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8H,6,10H2,(H,11,12);(H2,1,2,3,4)/t2*8-;/m00./s1

InChI Key

HMAAOTWUEFTWQD-QXGOIDDHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.OS(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)N.OS(=O)(=O)O

Origin of Product

United States

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